9-Phenoxyacridine

Overview

Description

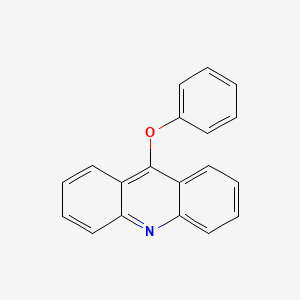

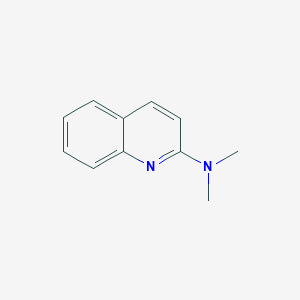

9-Phenoxyacridine is a chemical compound with the molecular formula C19H13NO. It has an average mass of 271.313 Da and a monoisotopic mass of 271.099701 Da .

Synthesis Analysis

The key compound 9-chloroacridine was synthesized via Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using POCl3. The 9-chloroacridine was then transformed into 9-phenoxyacridine using phenol .Molecular Structure Analysis

9-Phenoxyacridine is characterized by its semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . This structure allows it to act as a DNA intercalator .Chemical Reactions Analysis

9-Phenoxyacridine is produced from 9-chloroacridine through a reaction with phenol. The derivatives of 9-phenoxyacridine can be produced using the appropriate amines .Physical And Chemical Properties Analysis

9-Phenoxyacridine has a semi-planar heterocyclic structure, which allows it to interact appreciably with different biomolecular targets . It has an average mass of 271.313 Da and a monoisotopic mass of 271.099701 Da .Scientific Research Applications

Matrix for Mass Spectrometry

9-Aminoacridine, a related compound to 9-Phenoxyacridine, is utilized as a matrix for negative mode matrix-assisted laser desorption/ionization (MALDI) in mass spectrometry. Its basic nature facilitates the ionization of various compounds including phenols, carboxylic acids, and proteins, making it a valuable tool in analytical chemistry (Vermillion-salsbury & Hercules, 2002).

Potential Anti-inflammatory Agent

9-Phenoxyacridine derivatives exhibit significant anti-inflammatory effects. They suppress chemical mediators released from mast cells, neutrophils, and macrophages, suggesting their potential as novel anti-inflammatory agents without significant cytotoxicity (Chen et al., 2002).

Ribosome Biogenesis Inhibition

9-Aminoacridine, chemically akin to 9-Phenoxyacridine, has been found to inhibit ribosome biogenesis in mammalian cells. It targets both the transcription and processing of ribosomal RNA, highlighting its potential in developing new ribosome biogenesis inhibitors (Anikin & Pestov, 2022).

DNA Interaction Studies

Research on 9-aminoacridine conjugates provides insights into the potential DNA interactions of acridine derivatives. This knowledge is crucial for understanding their roles in biological processes and their potential therapeutic applications (Veldhuyzen et al., 2003).

Antiparasitic Properties

Studies on 9-Chloro and 9-amino-2-methoxyacridines, closely related to 9-Phenoxyacridine, reveal their strong antiparasitic properties, especially against Leishmania infantum, indicating their potential as antiparasitic drugs (Di Giorgio et al., 2003).

Hydrolysis Rate Studies

Research on 9-aminoacridines, which include 9-Phenoxyacridine derivatives, investigates their hydrolysis rates. Understanding these rates is essential for their application in drug and dye industries, as well as for their stability in biological environments (Goodell et al., 2006).

Catalysis in Organic Chemistry

9-Methylacridine, related to 9-Phenoxyacridine, is used as a ligand to promote palladium-catalyzed alkylation reactions in organic chemistry, facilitating the synthesis of complex molecules (Zhu et al., 2014).

Fluorescence Quenching Studies

The interaction of 9-aminoacridine with phenols, demonstrating fluorescence quenching, provides insights into the photophysical properties of acridine derivatives, relevant for developing advanced materials and sensors (Manivannan et al., 2017).

Role in Medicine and Drug Development

9-Aminoacridines, including 9-Phenoxyacridine, are significant in medicine for treating various diseases and in drug development. Their conjugation with biomolecules like peptides enhances their activity and bioavailability (Šebestík et al., 2007).

Electrochemical Behavior Studies

Investigating the electrochemical behavior of 9-aminoacridine on electrodes enhances our understanding of the electron transfer pathways, which is crucial for developing electrochemical sensors and understanding biological reactions (Badulla et al., 2022).

Mechanism of Action

The mechanism of action of 9-Phenoxyacridine is primarily due to its ability to intercalate into double-stranded DNA. This intercalation, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .

Future Directions

Acridine derivatives, including 9-Phenoxyacridine, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

properties

IUPAC Name |

9-phenoxyacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c1-2-8-14(9-3-1)21-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCLDPQGJMEEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175760 | |

| Record name | Acridine, 9-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Phenoxyacridine | |

CAS RN |

2148-14-3 | |

| Record name | Acridine, 9-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 9-phenoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 9-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenoxyacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5Q5A5UL8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

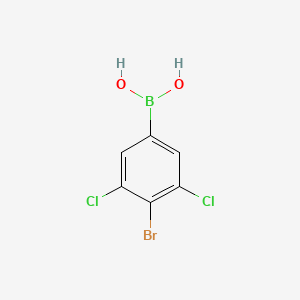

![(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3049601.png)